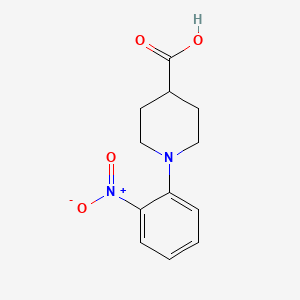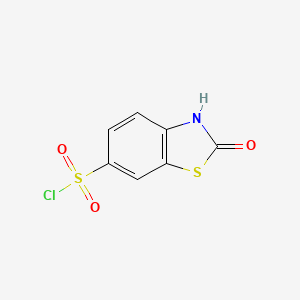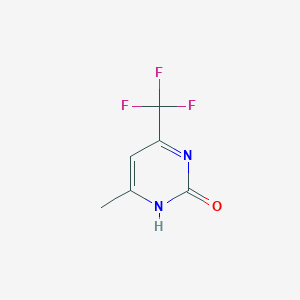
3-(methoxymethyl)benzoic Acid
Descripción general
Descripción
3-(methoxymethyl)benzoic Acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescence Enhancement in Lanthanide Coordination Compounds
Research by Sivakumar et al. (2010) explored the use of 3-(methoxymethyl)benzoic acid derivatives in enhancing the photoluminescence of lanthanide coordination compounds. They found that incorporating an electron-releasing substituent, such as -OMe (methoxy), into the benzoic acid increases the electron density of the ligand, thereby improving the photoluminescence of Tb(3+) complexes. This suggests potential applications in developing luminescent materials (Sivakumar et al., 2010).
Molecular Analysis and Reactivity Prediction
Yadav et al. (2022) conducted a detailed study of 4-bromo-3-(methoxymethoxy) benzoic acid, a closely related compound, using DFT (Density Functional Theory) calculations. Their work provides insights into the structure, vibrational properties, and chemical reactivity of this compound, which can be extrapolated to this compound. This kind of analysis is crucial for predicting the reactivity and applications of such compounds in various chemical processes (Yadav et al., 2022).
Synthesis of Novel Compounds
The work by Sinha, Mandal, and Chandrasekaran (2000) highlights the potential of this compound in the synthesis of new chemical entities. They demonstrated the selective para metalation of 3-methoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid. Such methodologies could be pivotal in the development of new pharmaceuticals or specialty chemicals (Sinha, Mandal, & Chandrasekaran, 2000).
Exploration in Supramolecular Chemistry
Kohmoto et al. (2009) investigated benzoic acid derivatives possessing hydroxymethyl groups, including 3-(methoxy)benzoic acid, for their potential as supramolecular tectons in crystal engineering. Their findings contribute to a deeper understanding of the molecular features governing the crystalline architectures of these compounds, which is vital for designing materials with specific properties (Kohmoto et al., 2009).
Applications in Polymer Science
Research by Amarnath and Palaniappan (2005) on polyaniline doped with benzoic acid and its derivatives, including 3-(methoxy)benzoic acid, reveals its potential application in polymer science. Their work shows that these acids can significantly influence the properties of polyaniline, a conducting polymer, suggesting applications in electronics and material science (Amarnath & Palaniappan, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-(methoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBMOTGPFVLBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407071 | |
| Record name | 3-(methoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32194-76-6 | |
| Record name | 3-(methoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
acetic acid](/img/structure/B1309539.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)








![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)
